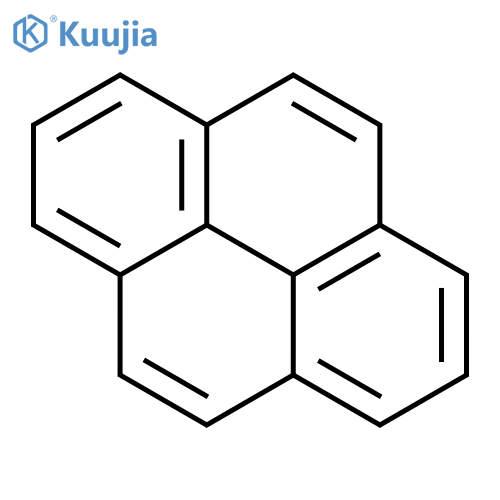Cas no 1228182-40-8 (Pyrene-13C16)

Pyrene-13C16 structure
Pyrene-13C16 化学的及び物理的性質
名前と識別子
-
- PYRENE
- Pyrene-13C16, 99 atom % 13C, 98% (CP)
- DTXCID40696724
- (~13~C_16_)Pyrene
- Pyrene-13C16; Pyrene-1,2,3,3a,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-13C16; Pyrene 13C16; Benzo[def]phenanthrene-13C16
- Pyrene-13C16
- 1228182-40-8
- DTXSID60745980
-
- インチ: InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1
- InChIKey: BBEAQIROQSPTKN-BZDICNBSSA-N
計算された属性
- せいみつぶんしりょう: 218.13192768Da
- どういたいしつりょう: 218.13192768Da
- 同位体原子数: 16
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 0Ų
Pyrene-13C16 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P954126-0.5mg |
Pyrene-13C16 |
1228182-40-8 | 0.5mg |
$ 595.00 | 2022-06-03 | ||
| TRC | P954126-1mg |
Pyrene-13C16 |
1228182-40-8 | 1mg |
$1281.00 | 2023-05-17 | ||
| TRC | P954126-5mg |
Pyrene-13C16 |
1228182-40-8 | 5mg |
$5591.00 | 2023-05-17 | ||
| TRC | P954126-.5mg |
Pyrene-13C16 |
1228182-40-8 | 5mg |
$718.00 | 2023-05-17 | ||
| TRC | P954126-25mg |
Pyrene-13C16 |
1228182-40-8 | 25mg |
$ 51000.00 | 2023-09-06 | ||
| TRC | P954126-2.5mg |
Pyrene-13C16 |
1228182-40-8 | 2.5mg |
$2957.00 | 2023-05-17 |
Pyrene-13C16 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
1228182-40-8 (Pyrene-13C16) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 42464-96-0(NNMTi)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬